molecular formula C20H21NO3 B1374746 (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid CAS No. 1381944-32-6

(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid

Cat. No. B1374746
CAS RN: 1381944-32-6
M. Wt: 323.4 g/mol
InChI Key: KMYKGIFEUAGYQU-UHFFFAOYSA-N
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Description

“(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid” is a chemical compound with the CAS Number: 1381944-32-6 . It has a molecular weight of 323.39 . The IUPAC name for this compound is [4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-3-yl]acetic acid .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Piperidones are known to exhibit varied biological properties and serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H21NO3/c22-19(23)14-15-5-4-6-18(13-15)16-7-9-17(10-8-16)20(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,22,23) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.39 .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been shown to possess cytotoxic properties, which can be enhanced by the addition of specific functional groups. The compound could potentially be explored for its anticancer effects, particularly if it features halogen, carboxyl, nitro, or methyl groups on its phenyl rings .

Antimicrobial Activity

The piperidine nucleus is a key element in the development of antimicrobial agents. Given the structural complexity of “(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid”, it may offer unique interactions with microbial enzymes or receptors, warranting further investigation into its antimicrobial potential .

Analgesic and Anti-inflammatory Effects

Piperidine derivatives are known for their analgesic and anti-inflammatory properties. Research could be directed towards understanding how this specific compound modulates pain pathways or inflammatory responses .

Antipsychotic Properties

The presence of a piperidine ring system is common in antipsychotic drugs. The compound’s efficacy as an antipsychotic could be assessed by studying its binding affinity to various neurotransmitter receptors .

Antiviral Agents

Recent studies have focused on synthesizing new piperidine derivatives as broad-spectrum antiviral agents. This compound’s potential as an antiviral could be explored through in vitro and in silico approaches to assess its activity against a range of viruses .

Kinase Inhibition

Piperidine derivatives have been designed as dual inhibitors for clinically resistant kinases. The compound could be analyzed for its ability to inhibit specific kinases involved in cancer and other diseases .

properties

IUPAC Name

2-[3-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19(23)14-15-5-4-6-18(13-15)16-7-9-17(10-8-16)20(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYKGIFEUAGYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743028
Record name [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid

CAS RN

1381944-32-6
Record name [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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